![molecular formula C19H24N2O4 B159214 3-Hydroxy-7-methoxy-N-[3-(morpholino)propyl]naphthalene-2-carboxamide CAS No. 10155-49-4](/img/structure/B159214.png)
3-Hydroxy-7-methoxy-N-[3-(morpholino)propyl]naphthalene-2-carboxamide
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Overview
Description
3-Hydroxy-7-methoxy-N-[3-(morpholino)propyl]naphthalene-2-carboxamide, also known as JNJ-10198409, is a synthetic compound that belongs to the class of naphthalene carboxamides. It has been extensively studied for its potential therapeutic applications in various fields of medicine.
Mechanism of Action
3-Hydroxy-7-methoxy-N-[3-(morpholino)propyl]naphthalene-2-carboxamide acts as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that is expressed in sensory neurons and plays a key role in pain sensation. By blocking the TRPV1 channel, 3-Hydroxy-7-methoxy-N-[3-(morpholino)propyl]naphthalene-2-carboxamide reduces pain perception and inflammation.
Biochemical and Physiological Effects:
3-Hydroxy-7-methoxy-N-[3-(morpholino)propyl]naphthalene-2-carboxamide has been shown to reduce pain perception in animal models of chronic pain and neuropathic pain. It has also been shown to reduce inflammation in animal models of inflammatory diseases. In addition, 3-Hydroxy-7-methoxy-N-[3-(morpholino)propyl]naphthalene-2-carboxamide has neuroprotective effects and has been shown to protect against neuronal damage in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-Hydroxy-7-methoxy-N-[3-(morpholino)propyl]naphthalene-2-carboxamide is its selectivity for the TRPV1 channel. This makes it a useful tool for studying the role of TRPV1 in pain sensation and inflammation. However, one limitation of 3-Hydroxy-7-methoxy-N-[3-(morpholino)propyl]naphthalene-2-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in laboratory experiments.
Future Directions
There are many potential future directions for research on 3-Hydroxy-7-methoxy-N-[3-(morpholino)propyl]naphthalene-2-carboxamide. One area of interest is its potential use in the treatment of chronic pain and neuropathic pain in humans. Another area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of 3-Hydroxy-7-methoxy-N-[3-(morpholino)propyl]naphthalene-2-carboxamide and its potential effects on other ion channels and receptors.
Synthesis Methods
3-Hydroxy-7-methoxy-N-[3-(morpholino)propyl]naphthalene-2-carboxamide is synthesized by reacting 3-hydroxy-7-methoxy-naphthalene-2-carboxylic acid with 3-(morpholino)propylamine in the presence of a coupling agent. The resulting product is then purified by column chromatography to obtain a white powder with a purity of over 98%.
Scientific Research Applications
3-Hydroxy-7-methoxy-N-[3-(morpholino)propyl]naphthalene-2-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. It has also been studied for its potential use in the treatment of chronic pain, neuropathic pain, and neurodegenerative diseases.
properties
CAS RN |
10155-49-4 |
---|---|
Product Name |
3-Hydroxy-7-methoxy-N-[3-(morpholino)propyl]naphthalene-2-carboxamide |
Molecular Formula |
C19H24N2O4 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-hydroxy-7-methoxy-N-(3-morpholin-4-ylpropyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C19H24N2O4/c1-24-16-4-3-14-13-18(22)17(12-15(14)11-16)19(23)20-5-2-6-21-7-9-25-10-8-21/h3-4,11-13,22H,2,5-10H2,1H3,(H,20,23) |
InChI Key |
LVWUUYNJAWJGTF-UHFFFAOYSA-N |
SMILES |
COC1=CC2=CC(=C(C=C2C=C1)O)C(=O)NCCCN3CCOCC3 |
Canonical SMILES |
COC1=CC2=CC(=C(C=C2C=C1)O)C(=O)NCCCN3CCOCC3 |
Other CAS RN |
10155-49-4 |
Origin of Product |
United States |
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